molecular formula C11H14N2O2 B14834183 4-Cyclopropoxy-2-ethylnicotinamide

4-Cyclopropoxy-2-ethylnicotinamide

Cat. No.: B14834183
M. Wt: 206.24 g/mol
InChI Key: KMLZPJJIRKPLTC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethylnicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethylnicotinamide typically involves the reaction of 2-ethylnicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-ethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropoxy-2-ethylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethylnicotinamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-2-ethylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other nicotinamide derivatives .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-2-8-10(11(12)14)9(5-6-13-8)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,12,14)

InChI Key

KMLZPJJIRKPLTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

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